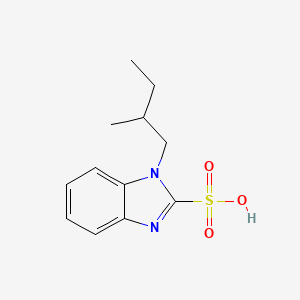

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid

Beschreibung

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid is a benzimidazole derivative characterized by a sulfonic acid group at position 2 and a branched 2-methylbutyl substituent at position 1. The benzimidazole core is a bicyclic aromatic system with two nitrogen atoms, enabling diverse chemical modifications that influence solubility, acidity, and biological activity.

Eigenschaften

IUPAC Name |

1-(2-methylbutyl)benzimidazole-2-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3S/c1-3-9(2)8-14-11-7-5-4-6-10(11)13-12(14)18(15,16)17/h4-7,9H,3,8H2,1-2H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORLGSXZTUDSFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CN1C2=CC=CC=C2N=C1S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid typically involves the following steps:

Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

Introduction of 2-Methylbutyl Group: The 2-methylbutyl group can be introduced through alkylation reactions using appropriate alkyl halides or alcohols in the presence of a base.

Sulfonation: The sulfonic acid group can be introduced by sulfonation of the benzimidazole derivative using sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonic acid group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Formation of benzimidazole derivatives with reduced functional groups.

Substitution: Formation of N-substituted benzimidazole derivatives.

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and well-documented case studies focusing solely on the applications of "1-(2-Methylbutyl)benzimidazole-2-sulfonic acid" are not available within the provided search results, the search results do provide information regarding benzimidazole derivatives, their synthesis, and applications, which can help in understanding the potential applications of "1-(2-Methylbutyl)benzimidazole-2-sulfonic acid."

Benzimidazole and its Derivatives

Benzimidazole is a bicyclic heterocycle with a wide range of applications in medicinal chemistry . Substituted benzimidazole derivatives are useful intermediates in the development of molecules with pharmaceutical or biological interest and have been studied for over a century . Benzimidazole derivatives have applications in diverse therapeutic areas, such as antiulcer, anticancer, anthelmintic, antibacterial, antifungal, anti-inflammatory, analgesic, anti-HIV, antioxidant, anticonvulsant, antitubercular, antidiabetic, antileishmanial, antihistaminic, and antimalarial agents .

Benzimidazoles as Photo-Protective Agents

Benzimidazole derivatives have a wide range of biological activities, including application as UV filters in sunscreens . Some benzimidazoles are water-soluble UVB filters, while others protect against short-wave UVA rays and possess excellent light fastness, good thermal stability, toxicological and dermatological harmlessness, and good solubility in cosmetic solvents . Some benzimidazoles have demonstrated antioxidant efficacy and act as radical scavengers and UV-protective agents .

Synthesis of Benzimidazole Derivatives

Various methods exist for synthesizing benzimidazole derivatives . One method involves using 96% sulfuric acid and o-phenylenediamine to synthesize benzimidazole-5-sulfonic acid . Another method involves reacting hydroxy-substituted benzaldehyde with o-phenylenediamine catalyzed by a solution of sodium bisulfite in water, heating under reflux .

Wirkmechanismus

The mechanism of action of 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to modulation of their activity. The sulfonic acid group can enhance the compound’s solubility and facilitate its interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Benzimidazole Sulfonic Acid Derivatives

1-Ethyl-1H-benzimidazole-2-sulfonic acid (CAS 90331-19-4) and 1H-benzimidazole-1-sulfonic acid, 2-methyl- (CAS 114389-47-8) are structurally closest to the target compound. Key differences lie in their alkyl substituents:

- Ethyl vs.

- Sulfonic Acid Position : In 1H-benzimidazole-1-sulfonic acid, 2-methyl-, the sulfonic acid group is at position 1, altering electronic effects on the benzimidazole ring compared to position 2 in the target compound .

Benzimidazole Sulfonamide and Sulfonyl Derivatives

Compounds like N-4-Methylbenzenesulfonyl ((N-(4-methylbenzenesulfonyl)benzimidazol-2-yl)methylthio)-benzimidazole (Compound 9, ) and 2-n-Butyl-6-chloro-1-(2,4-dimethylphenylsulfonyl)-1H-benzimidazole () feature sulfonyl or sulfonamide groups instead of sulfonic acid. These groups are less acidic than sulfonic acids but offer distinct reactivity:

- Sulfonamides : Exhibit hydrogen-bonding capacity and moderate acidity (pKa ~10–11).

- Sulfonyl Groups : Electron-withdrawing, enhancing electrophilic substitution resistance.

Alkyl-Substituted Benzimidazoles

1-Methyl-2-(methylsulfanyl)-1H-benzimidazole () and 2-n-Butylbenzimidazole () highlight the impact of alkyl chain length and sulfur-containing substituents:

- Methyl vs. 2-Methylbutyl : Shorter chains (methyl) reduce lipophilicity but increase metabolic stability.

- Sulfanyl vs. Sulfonic Acid : Sulfanyl (-S-) groups are less polar, reducing water solubility but enhancing membrane permeability .

Key Research Findings and Implications

- Structural-Activity Relationships (SAR) : The 2-methylbutyl group may enhance binding to hydrophobic pockets in biological targets, while the sulfonic acid group improves solubility for drug delivery .

- Synthetic Feasibility : Analogous sulfonation/alkylation methods (e.g., ) suggest viable routes for large-scale synthesis.

- Biological Potential: Benzimidazole sulfonic acids are understudied compared to sulfonamides, but their strong acidity and polarity make them candidates for enzyme inhibition (e.g., carbonic anhydrase) .

Biologische Aktivität

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid (CAS No. 714260-90-9) is a compound belonging to the benzimidazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, potential therapeutic applications, and structure-activity relationships (SARs).

- Molecular Formula : C12H17N2O3S

- Molecular Weight : 273.34 g/mol

- IUPAC Name : 1-(2-Methylbutyl)-1H-benzimidazole-2-sulfonic acid

Biological Activity Overview

1-(2-Methylbutyl)benzimidazole-2-sulfonic acid exhibits various biological activities, particularly in antimicrobial and antiviral domains. The following sections detail these activities based on recent studies.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of benzimidazole derivatives, including 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid. The compound has demonstrated significant inhibitory effects against several bacterial strains.

Table 1: Antimicrobial Activity of 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid

| Microorganism | MIC (μg/ml) | Standard Drug | Standard MIC (μg/ml) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Ampicillin | 100 |

| Escherichia coli | 62.5 | Ciprofloxacin | 25 |

| Candida albicans | 250 | Griseofulvin | 500 |

This data suggests that the compound exhibits comparable or superior antimicrobial activity against certain pathogens when compared to standard antibiotics .

The exact mechanism by which 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid exerts its antimicrobial effects is not fully elucidated. However, it is hypothesized that the sulfonic acid group enhances solubility and facilitates interaction with microbial membranes, leading to cell lysis or inhibition of essential metabolic pathways.

Therapeutic Applications

Given its antimicrobial properties, this compound has potential applications in treating infections caused by resistant strains of bacteria and fungi. The growing concern over antibiotic resistance highlights the need for new therapeutic agents such as this benzimidazole derivative.

Structure-Activity Relationships (SAR)

Research into SAR has shown that modifications to the benzimidazole core can significantly impact biological activity. For instance, substituents at various positions on the benzimidazole ring influence both potency and spectrum of activity.

Table 2: Structure-Activity Relationships of Benzimidazole Derivatives

| Substituent Position | Effect on Activity |

|---|---|

| Position 1 | Essential for antimicrobial activity |

| Position 2 | Modifications enhance solubility |

| Position 5 | Sulfonic group increases antibacterial potency |

These findings suggest that careful design of substituents can optimize the efficacy of benzimidazole derivatives like 1-(2-Methylbutyl)benzimidazole-2-sulfonic acid .

Case Studies

A notable case study involved the synthesis and evaluation of a series of benzimidazole derivatives, including this compound, where it was tested against both Gram-positive and Gram-negative bacteria. Results indicated that compounds with branched alkyl groups exhibited enhanced activity compared to their linear counterparts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.